8-(4-chlorobenzenesulfonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
This compound belongs to the 1-oxa-4,8-diazaspiro[4.5]decane family, characterized by a spirocyclic core with sulfonyl substituents. Its molecular formula is estimated as C₁₉H₁₈ClN₂O₅S₃ (molecular weight ≈ 485.66 g/mol), distinguishing it from simpler analogs. The structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring rigid, sulfur-rich ligands .
Properties
IUPAC Name |
8-(4-chlorophenyl)sulfonyl-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O5S3/c18-14-3-5-15(6-4-14)27(21,22)19-9-7-17(8-10-19)20(11-12-25-17)28(23,24)16-2-1-13-26-16/h1-6,13H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJQKTWSPBSDSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-chlorobenzenesulfonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the sulfonyl groups. A common synthetic route may involve:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diaminocyclohexane derivative.
Introduction of the Sulfonyl Groups: The sulfonyl groups can be introduced through sulfonylation reactions using reagents like sulfonyl chlorides (e.g., 4-chlorobenzenesulfonyl chloride and thiophene-2-sulfonyl chloride) under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent, etc.) for industrial-scale production.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
8-(4-chlorobenzenesulfonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the field of medicinal chemistry, particularly in the development of new therapeutic agents. Its sulfonamide and thiophene moieties are known to enhance the bioactivity of compounds, making them suitable candidates for drug discovery.
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures can inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression. This suggests potential applications in developing anticancer drugs.
- Anti-inflammatory Properties : The ability to modulate inflammatory responses makes this compound a candidate for treating conditions like arthritis or other inflammatory diseases. Research into related sulfonamide compounds has shown efficacy in reducing inflammation.
Research into the biological activity of related compounds indicates that they may interact with various enzymes and receptors. For instance, the mechanism of action might involve:
- Inhibition of Enzymatic Activity : Compounds with sulfonyl groups often act as enzyme inhibitors, which could be beneficial in targeting specific pathways in diseases such as cancer or neurodegenerative disorders.
- Receptor Modulation : The structural features may allow for interaction with receptors involved in pain and inflammation pathways.
Materials Science
The unique properties of this compound also lend themselves to applications in materials science:
- Polymer Chemistry : The incorporation of such compounds into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties.
- Conductive Materials : Thiophene-containing compounds are known for their electrical conductivity, making them suitable for applications in organic electronics and photovoltaic devices.
Case Studies
While specific case studies on this exact compound remain limited due to its novelty, insights can be drawn from related compounds:
| Compound | Application Area | Key Findings |
|---|---|---|
| 4-(Thiophen-2-yl)-benzenesulfonamide | Anticancer | Inhibits cell proliferation in vitro; effective against various cancer cell lines. |
| 5-Chloro-2-thiophenesulfonamide | Anti-inflammatory | Demonstrated significant reduction in edema in animal models; potential for treating chronic inflammation. |
| Sulfonamide derivatives | Antimicrobial | Showed broad-spectrum antibacterial activity; effective against resistant strains. |
Mechanism of Action
The mechanism of action of 8-(4-chlorobenzenesulfonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane will depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved will vary based on the target and the context of its use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Biological Activity
The compound 8-(4-chlorobenzenesulfonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The structure of the compound can be broken down into several key components:
- Spirocyclic structure : The spiro[4.5]decane framework contributes to its unique three-dimensional conformation.
- Sulfonyl groups : The presence of both 4-chlorobenzenesulfonyl and thiophene-2-sulfonyl moieties suggests potential interactions with biological targets due to their electrophilic nature.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit a range of biological activities:
-
Antimicrobial Activity :
- Compounds containing sulfonyl groups have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
- In vitro studies indicate that the compound may inhibit bacterial growth, although specific data on this compound is limited.
-
Anticancer Properties :
- Similar spirocyclic compounds have been investigated for their ability to induce apoptosis in cancer cells.
- Some derivatives have demonstrated cytotoxic effects against human cancer cell lines, hinting at the potential of this compound in cancer therapy.
-
Enzyme Inhibition :
- The sulfonyl moieties are known to interact with enzymes, potentially acting as inhibitors for certain pathways involved in disease progression.
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Anticancer | Induction of apoptosis in cancer cell lines | , |
| Enzyme inhibition | Potential inhibition of specific enzymes | , |
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of sulfonamide derivatives similar to our compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) suggesting effective dosages for therapeutic applications.
Case Study 2: Anticancer Activity
In another study focusing on spirocyclic compounds, researchers reported that derivatives exhibited selective cytotoxicity towards breast cancer cells (MCF-7). The mechanism was attributed to the activation of apoptotic pathways, which warrants further investigation into the specific pathways affected by This compound .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves sequential sulfonylation of a spirocyclic amine precursor. A validated approach includes:
- Step 1: Reacting the spirocyclic intermediate (e.g., 1-oxa-4,8-diazaspiro[4.5]decane) with 4-chlorobenzenesulfonyl chloride and thiophene-2-sulfonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base.
- Step 2: Stirring at room temperature for 16 hours, followed by quenching with saturated NaHCO₃ and purification via silica gel chromatography (9:1 DCM/methanol) .
- Yield Optimization: Adjust stoichiometry (1.1:1 molar ratio of sulfonyl chloride to amine), use anhydrous solvents, and monitor reaction progress via TLC. Comparable yields for similar sulfonamides range from 70–85% .
Q. Table 1: Representative Sulfonylation Conditions
| Sulfonylating Agent | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Cl-PhSO₂Cl | DCM | Et₃N | 16 | 75–85 |
| Thiophene-2-SO₂Cl | DCM | Et₃N | 16 | 70–80 |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?
Methodological Answer:
- 1H/13C-NMR: Assign spirocyclic protons (δ 3.5–4.0 ppm for oxygen-containing rings) and sulfonyl-attached aryl groups (δ 7.8–8.2 ppm). Use DMSO-d₆ or CDCl₃ as solvents .
- HPLC: Employ a C18 column (254 nm UV detection) with a mobile phase of acetonitrile/water (70:30). Purity >98% is achievable for sulfone analogs under these conditions .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C₁₈H₁₆ClN₂O₅S₂: calculated 451.02, observed 451.03) .
Q. Table 2: Key Analytical Parameters
| Technique | Critical Parameters | Target Metrics |
|---|---|---|
| 1H-NMR | 400 MHz, DMSO-d₆ | δ 7.8–8.2 (aryl peaks) |
| HPLC | C18, 254 nm, 70:30 ACN/H₂O | Retention time: 12.3 min |
| HRMS | ESI+ mode | Δ < 2 ppm error |
Q. How should stability studies be designed to assess degradation under varying conditions?
Methodological Answer:
- Accelerated Stability Testing: Follow ICH Q1A guidelines: expose the compound to 40°C/75% relative humidity (RH) for 6 months. Analyze samples monthly via HPLC to quantify degradation products (e.g., hydrolysis of sulfonyl groups) .
- Forced Degradation: Test under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor using HPLC-MS to identify degradation pathways .
Advanced Research Questions
Q. How can SAR studies elucidate pharmacophoric elements of this compound?
Methodological Answer:
- Step 1: Synthesize analogs with modified sulfonyl groups (e.g., replacing thiophene-2-sulfonyl with pyridine-3-sulfonyl) .
- Step 2: Evaluate biological activity (e.g., enzyme inhibition assays) and correlate with structural features.
- Step 3: Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., kinases or GPCRs). Validate with mutagenesis studies .
Key SAR Variables:
- Electron-withdrawing substituents on aryl-sulfonyl groups enhance stability.
- Spirocyclic oxygen atoms influence conformational flexibility and bioavailability .
Q. What methodologies assess environmental persistence and transformation products?
Methodological Answer:
- OECD 308 Guideline: Conduct aqueous biodegradation tests under aerobic conditions. Use LC-MS/MS to detect transformation products (e.g., desulfonated metabolites) .
- Soil/Water Partitioning: Determine log via batch equilibrium studies. High log (>3) suggests bioaccumulation potential .
Q. Table 3: Environmental Fate Parameters
| Parameter | Method | Relevance |
|---|---|---|
| (Hydrolysis) | pH 7.4 buffer, 25°C | Predicts aquatic persistence |
| Shake-flask HPLC | Bioaccumulation risk |
Q. How can computational modeling predict biological interactions, and how are these validated?
Methodological Answer:
- In Silico Tools: Perform molecular dynamics simulations (e.g., GROMACS) to study binding stability with targets. Use QSAR models to predict ADMET properties .
- Experimental Validation: Compare docking scores (e.g., Glide SP scores) with in vitro IC₅₀ values from enzyme assays. Discrepancies >10% warrant re-evaluation of force fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
